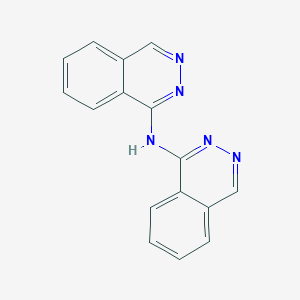

N-(Phthalazin-1-yl)phthalazin-1-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(Phthalazin-1-yl)phthalazin-1-amine and related compounds involves several innovative approaches. For instance, one study reported the synthesis of phthalazine derivatives through the reaction of 1-chlorophthalazine with N-substituted-piperazines, primary, or secondary amines, yielding new compounds with characterized spectral data and showing significant antiproliferative activity in assays (Abouzid, Khalil, & Ahmed, 2011). Another method involved the electrochemical synthesis of phthalazin-1,4-diones by dehydrogenative N-N bond formation, offering a novel and sustainable approach to these compounds (Kehl, Gieshoff, Schollmeyer, & Waldvogel, 2018).

Molecular Structure Analysis

The molecular structure of phthalazine derivatives has been elucidated through various analytical techniques. For example, N-(Nitramino)phthalimide was synthesized and its structure was established by X-ray diffraction, confirmed by 1H, 13C, and 14N NMR spectroscopy (Klenov et al., 2008).

Chemical Reactions and Properties

Phthalazine derivatives exhibit a range of chemical reactions and properties. One study detailed the synthesis of dinuclear ruthenium complexes containing a novel phthalazine-triazole ligand, highlighting the potential of phthalazine derivatives in facilitating metal–metal interactions (Aguiló et al., 2014).

Physical Properties Analysis

The physical properties of N-(Phthalazin-1-yl)phthalazin-1-amine and related compounds can be inferred from their synthesis and structural analysis, emphasizing their stability, crystallinity, and potential for further functionalization.

Chemical Properties Analysis

The chemical properties, including reactivity and functional group transformations, are pivotal for the application of phthalazine derivatives in various domains. The versatility in reactions, such as N-alkylation and amidation, showcases the compound's potential in synthetic chemistry (Shi et al., 2012).

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

Phthalazine derivatives, including compounds like N-(Phthalazin-1-yl)phthalazin-1-amine, are utilized as foundational building blocks in the synthesis of new heterocyclic molecules. These new molecules have significant potential in medicinal chemistry due to their capacity to elicit desired pharmacological responses. The synthesis routes for substituted phthalazine derivatives are varied, demonstrating the compound's versatility in contributing to the development of novel therapeutic agents (Singh & Kumar, 2019).

Environmental and Health Implications

The degradation of nitrogen-containing compounds like N-(Phthalazin-1-yl)phthalazin-1-amine in water has been a focus of research due to their prevalence in industrial applications and potential environmental impacts. Advanced oxidation processes (AOPs) have been identified as effective methods for mineralizing such compounds, which are often resistant to conventional degradation methods. This research is critical in the development of technologies aimed at mitigating the environmental and health risks posed by these substances (Bhat & Gogate, 2021).

Material Science and Engineering

In the realm of material science, the study of amine-functionalized metal–organic frameworks (MOFs) has seen the incorporation of phthalazine derivatives. The amino functionality of such compounds is instrumental in enhancing CO2 capture capabilities of MOFs due to the strong interaction between CO2 and basic amine groups. These functionalities not only improve the efficiency of CO2 sorption at low pressures but also contribute to the development of MOF-based membranes for CO2 separation, showcasing the compound's application in addressing climate change and energy challenges (Lin, Kong, & Chen, 2016).

Zukünftige Richtungen

Phthalazine derivatives have attracted considerable attention due to their valuable biological and pharmacological activities . The development of novel therapeutic agents with different mechanisms of action as alternatives to traditional chemotherapy is a pressing need . Therefore, the study and development of “N-(Phthalazin-1-yl)phthalazin-1-amine” and its derivatives could be a promising direction for future research.

Eigenschaften

IUPAC Name |

N-phthalazin-1-ylphthalazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N5/c1-3-7-13-11(5-1)9-17-20-15(13)19-16-14-8-4-2-6-12(14)10-18-21-16/h1-10H,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPSCFGUJOWKJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2NC3=NN=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70544789 | |

| Record name | N-(Phthalazin-1-yl)phthalazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Phthalazin-1-yl)phthalazin-1-amine | |

CAS RN |

103429-70-5 | |

| Record name | N-(Phthalazin-1-yl)phthalazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

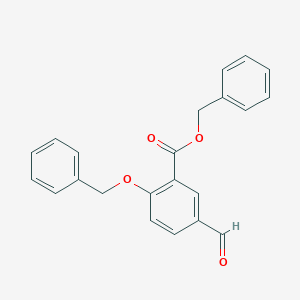

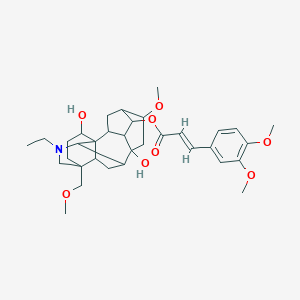

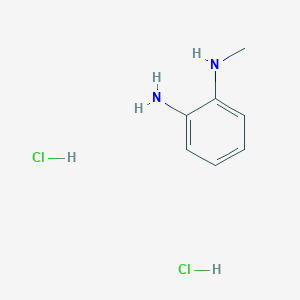

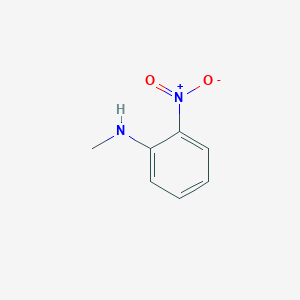

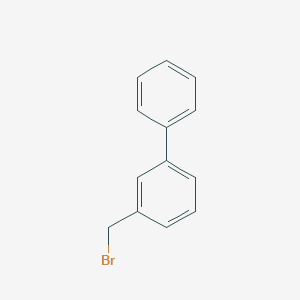

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.